molecular formula C12H6Cl3NO3 B1597616 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene CAS No. 22544-04-3

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene

Cat. No.: B1597616
CAS No.: 22544-04-3
M. Wt: 318.5 g/mol
InChI Key: SDEVFRSHCRPEJZ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic identification of 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex aromatic compounds. The compound's Chemical Abstracts Service registry number 22544-04-3 serves as its primary unique identifier in chemical databases and regulatory documentation. This registration number distinguishes it from related isomeric compounds, particularly 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene, which carries a different Chemical Abstracts Service number of 2392-48-5.

The molecular formula C₁₂H₆Cl₃NO₃ reflects the compound's composition of twelve carbon atoms, six hydrogen atoms, three chlorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight has been calculated as 318.54 grams per mole, providing essential data for stoichiometric calculations and analytical procedures. Alternative nomenclature systems have generated several synonymous names for this compound, including 3-Chloro-4-(2,4-dichlorophenoxy)nitrobenzene and 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitro-benzene.

The structural complexity of this compound necessitates precise nomenclature to avoid confusion with its isomers and related derivatives. The International Chemical Identifier string provides a standardized representation: InChI=1S/C12H6Cl3NO3/c13-7-1-3-11(9(14)5-7)19-12-4-2-8(16(17)18)6-10(12)15/h1-6H. This identifier system ensures unambiguous chemical communication across international research and regulatory communities.

Table 1: Chemical Identity Parameters

Parameter Value Source
Chemical Abstracts Service Number 22544-04-3
Molecular Formula C₁₂H₆Cl₃NO₃
Molecular Weight 318.54 g/mol
International Chemical Identifier Key SDEVFRSHCRPEJZ-UHFFFAOYSA-N
European Community Number Data not available -
Simplified Molecular Input Line Entry System Clc1ccc(c(c1)Cl)Oc1ccc(cc1Cl)N+[O-]

Historical Context of Discovery and Development

The development of this compound emerged from the broader research efforts in chlorinated aromatic chemistry during the mid-to-late twentieth century. While specific discovery dates and original research teams are not extensively documented in available literature, the compound's development appears to be closely linked to advances in phenoxy herbicide research and chlorinated aromatic synthesis methodologies.

The compound's synthesis methodology reflects established protocols for producing chlorinated nitrophenyl ethers through controlled chlorination reactions. Research has demonstrated that the synthesis typically involves nucleophilic substitution reactions between appropriate chlorinated phenolic precursors and nitro-substituted benzene derivatives. These synthetic approaches require careful control of reaction conditions, including temperature maintenance between 0-180 degrees Celsius and reaction times ranging from 0.5 to 10 hours to achieve optimal yields and product purity.

Patent literature indicates ongoing research interest in improved synthesis methods for related compounds, suggesting continued development of more efficient and environmentally sustainable production processes. Chinese patent CN105622396A describes methodologies for synthesizing related 2,4-dichlorophenoxyacetic acid derivatives using one-step chlorination reactions, indicating the evolution of synthetic chemistry approaches in this compound class. Similarly, patent CN101700997A details methods for synthesizing related dichloronitrobenzene compounds, demonstrating the interconnected nature of research in this chemical family.

The compound's position within the broader context of chlorinated aromatic research reflects the scientific community's interest in understanding structure-activity relationships among phenoxy compounds. This research has contributed to advancing knowledge of how structural modifications influence chemical reactivity, biological activity, and environmental behavior of chlorinated aromatic compounds.

Regulatory Classification and Hazard Statements

The regulatory classification of this compound involves multiple international frameworks designed to ensure appropriate handling and use of chemical substances. Under the Globally Harmonized System of Classification and Labelling of Chemicals, various chlorinated aromatic compounds demonstrate specific hazard profiles that inform regulatory decisions.

While specific Globally Harmonized System classifications for this exact compound are not comprehensively detailed in available sources, related chlorinated nitroaromatic compounds typically fall under several hazard categories. The general pattern for similar compounds includes acute toxicity classifications, with many chlorinated aromatic compounds receiving Acute Toxicity Category 4 designations for both oral and dermal exposure routes. These classifications indicate potential harmful effects if the substance is swallowed or comes into contact with skin.

Environmental hazard classifications represent another critical regulatory consideration for chlorinated aromatic compounds. Many substances in this chemical family receive classifications as Very toxic to aquatic life with long lasting effects, corresponding to Hazardous to the aquatic environment, chronic hazard Category 1. This classification reflects concerns about persistence and bioaccumulation potential in aquatic ecosystems.

Table 2: Regulatory Framework Context

Regulatory Aspect Classification Framework General Category for Similar Compounds Reference
Acute Toxicity Globally Harmonized System Category 4 (Harmful if swallowed or in contact with skin)
Carcinogenicity Globally Harmonized System Category 2 (Suspected of causing cancer)
Aquatic Toxicity (Acute) Globally Harmonized System Category 1 (Very toxic to aquatic life)
Aquatic Toxicity (Chronic) Globally Harmonized System Category 1 (Very toxic to aquatic life with long lasting effects)

The precautionary statement framework under Globally Harmonized System protocols provides standardized language for safe handling procedures. For chlorinated nitroaromatic compounds, typical precautionary statements include P201 (Obtain special instructions before use), P280 (Wear protective gloves, protective clothing, eye protection, face protection), and P273 (Avoid release to the environment). These statements reflect the need for specialized handling procedures and environmental protection measures.

Physical and chemical property data essential for regulatory assessment includes melting point determination. Research indicates that this compound exhibits a melting point range of 70-72 degrees Celsius. Additional physical properties include predicted boiling point of 360.6 degrees Celsius at 760 millimeters of mercury pressure, flash point of 171.9 degrees Celsius, and predicted density of 1.451 grams per cubic centimeter.

The regulatory landscape for chlorinated aromatic compounds continues to evolve as scientific understanding of environmental fate and human health effects advances. Registration requirements under various national and international chemical management frameworks necessitate comprehensive data packages covering physicochemical properties, environmental fate, and toxicological endpoints. This regulatory environment ensures that compounds like this compound undergo appropriate evaluation before commercial use and distribution.

Properties

IUPAC Name

2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl3NO3/c13-7-1-3-11(9(14)5-7)19-12-4-2-8(16(17)18)6-10(12)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDEVFRSHCRPEJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369425
Record name 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22544-04-3
Record name 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Procedure:

  • Starting Materials: 3,4-dinitrochlorobenzene or 2,4-dichloronitrobenzene as the aromatic halo nitro compound; 2,4-dichlorophenol as the nucleophile.
  • Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the phenol, enhancing its nucleophilicity.
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) are preferred to solubilize reactants and facilitate substitution.
  • Conditions: Heating the mixture to elevated temperatures (e.g., 100–150°C) to promote substitution.

Mechanistic Notes:

  • The nitro group activates the aromatic ring towards nucleophilic substitution by stabilizing the intermediate Meisenheimer complex.
  • The chlorine atom ortho or para to the nitro group is displaced by the phenolate ion.
  • The reaction proceeds through two stages: first forming a monosubstituted intermediate, then the bis-substituted product, depending on stoichiometry and reaction time.

Research Data Summary:

Parameter Typical Value/Range Notes
Aromatic halo nitro compound 3,4-dinitrochlorobenzene or 2,4-dichloronitrobenzene Starting electrophile
Phenol derivative 2,4-dichlorophenol Nucleophile
Base Potassium carbonate Deprotonates phenol
Solvent N,N-dimethylformamide (DMF) Polar aprotic solvent
Temperature 100–150°C Heating required for substitution
Reaction time Several hours (e.g., 4–8 h) To ensure completion
Yield ~78.5% (after recrystallization) Based on 3,4-dinitrochlorobenzene
Purification Recrystallization from ethanol To obtain pure product

This method is well-documented and provides good yields with high purity, as demonstrated in Japanese pesticide research literature.

Nitration of Substituted Diphenyl Ethers

An alternative or complementary approach involves nitration of pre-formed diphenyl ethers to introduce the nitro group at the desired position.

Procedure:

  • Starting from 1-(2,4-dichlorophenoxy)-2-chlorobenzene, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid.
  • The reaction temperature is controlled (often kept low, e.g., 0–5°C) to avoid over-nitration or side reactions.
  • The nitration selectively introduces the nitro group at the 4-position of the chlorobenzene ring.

Industrial Notes:

  • Continuous flow nitration reactors may be used for better control and scalability.
  • Post-reaction purification includes recrystallization or distillation to remove impurities.

This nitration step is critical for achieving the target compound with the nitro group positioned correctly, and it requires careful control of reaction conditions to maximize selectivity and yield.

Summary Table of Preparation Methods

Step Reactants/Conditions Outcome/Notes
1. Nucleophilic Aromatic Substitution 3,4-dinitrochlorobenzene or 2,4-dichloronitrobenzene + 2,4-dichlorophenol + K2CO3 + DMF, heat 100–150°C Formation of this compound with ~78.5% yield after purification
2. Nitration 1-(2,4-dichlorophenoxy)-2-chlorobenzene + HNO3/H2SO4, low temp (0–5°C) Selective nitration at 4-position; purity enhanced by recrystallization
3. Optional Reduction (for related compounds) Catalytic transfer hydrogenation with Pt/C and ammonium formate Conversion of nitro to amine derivatives for further synthesis

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products

    Reduction: The major product is 2-Chloro-1-(2,4-dichlorophenoxy)-4-aminobenzene.

    Substitution: The products depend on the nucleophile used; for example, using an amine would yield an amino-substituted product.

    Oxidation: The products vary based on the extent of oxidation and the specific conditions used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

  • This compound serves as a crucial intermediate in the synthesis of more complex organic compounds. Its structure allows for further functionalization, making it valuable in creating various chemical entities used in pharmaceuticals and agrochemicals.

Reactivity Studies

  • It is utilized in the study of reaction mechanisms and kinetics due to its well-defined reactivity patterns. Researchers often investigate how this compound interacts with other chemical species under different conditions.

Biological Applications

Biochemical Assays

  • In biological research, 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene is employed in biochemical assays to evaluate enzyme inhibition and protein binding interactions. Its ability to interact with biological molecules makes it a candidate for studying various biochemical pathways.

Antimicrobial and Anticancer Activities

  • Preliminary studies suggest potential therapeutic properties , including antimicrobial and anticancer activities. The compound's nitro group may contribute to its biological effects, prompting investigations into its use in drug development.

Environmental Science

Bioremediation Studies

  • Recent research has highlighted the role of certain bacterial strains capable of degrading 2-Chloro-4-nitrophenol (a related compound) as a potential bioremediation strategy for contaminated sites. For instance, Burkholderia sp. strain RKJ 800 was shown to utilize 2C4NP as a carbon source, effectively breaking it down into less harmful metabolites . This indicates that similar strategies could be applied to this compound in polluted environments.

Soil Microcosm Studies

  • Laboratory-scale studies have demonstrated the degradation pathways of chlorinated nitrophenols in soil microcosms, suggesting that the environmental persistence of these compounds can be mitigated through bioremediation techniques involving specific microbial strains .

Industrial Applications

Production of Agrochemicals

  • The compound is involved in the synthesis of various agrochemicals , including herbicides and pesticides. Its chlorinated structure enhances its efficacy as an active ingredient in agricultural formulations .

Analytical Chemistry

  • In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC) techniques. Its separation on specialized HPLC columns allows for the detection and quantification of impurities in chemical products .

Case Study 1: Biodegradation by Burkholderia sp. RKJ 800

  • A study isolated Burkholderia sp. RKJ 800 from pesticide-contaminated soil and demonstrated its ability to degrade 2-chloro-4-nitrophenol through a hydroquinone pathway. The study provided insights into microbial degradation mechanisms that could be applicable for similar chlorinated compounds .

Case Study 2: Environmental Impact Assessment

  • Research assessing the environmental impact of chlorinated nitrophenols indicated that compounds like this compound can persist in soil and water systems, necessitating studies on their degradation pathways and potential ecological risks associated with their accumulation .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.

    2,4-Dichlorophenol: A degradation product of 2,4-Dichlorophenoxyacetic acid with similar structural features.

    Triclosan: An antimicrobial agent with a dichlorophenoxy group.

Uniqueness

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a dichlorophenoxy group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it valuable for specific applications in research and industry.

Biological Activity

2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene, also known as a chlorinated aromatic compound, has garnered attention for its diverse biological activities and applications in various fields, including biochemistry, medicine, and environmental science. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, metabolic pathways, and potential implications in health and environmental contexts.

The compound is characterized by the presence of a nitro group and two chlorine atoms attached to a phenoxy ring. Its chemical structure is crucial for understanding its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with various biological molecules, leading to enzyme inhibition or disruption of cellular processes. Specifically, the compound has been noted for:

  • Enzyme Inhibition : It acts as an inhibitor in various biochemical assays, affecting enzyme kinetics and pathways.
  • Toxicological Effects : Similar compounds have demonstrated neurotoxic effects by disrupting microtubule assembly and cellular integrity .

Biological Activity Overview

Activity Type Description
Enzyme Interaction Used in assays to study enzyme inhibition mechanisms.
Toxicity Exhibits potential neurotoxicity similar to related compounds like 2,4-Dichlorophenoxyacetic acid .
Biodegradation Degraded by specific bacterial strains such as Burkholderia sp., indicating potential for bioremediation .

1. Enzyme Inhibition Studies

In biochemical assays, this compound has been used to explore its interactions with various enzymes. Research indicates that it can inhibit key metabolic enzymes, impacting cellular metabolism and signaling pathways.

2. Toxicological Research

Studies on the neurotoxic effects of related compounds (e.g., 2,4-D) suggest that exposure may lead to significant reductions in neurite outgrowth and alterations in microtubule dynamics. These findings raise concerns about the potential health risks associated with exposure to chlorinated aromatic compounds .

3. Biodegradation Potential

Research involving Burkholderia sp. RKJ 800 has shown that this bacterium can utilize this compound as a carbon source, effectively degrading it into less harmful metabolites such as hydroquinone. This highlights the compound's potential for bioremediation applications in contaminated environments .

Research Findings

Recent studies have revealed critical insights into the biological activity of this compound:

  • Metabolic Pathways : The degradation pathway identified involves hydroquinone as a major metabolite, which is further processed by various bacterial strains .
  • Environmental Impact : The compound's persistence in soil and water environments raises concerns about its ecological effects and necessitates further research into its degradation mechanisms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) between 2,4-dichlorophenol and 2-chloro-4-nitrochlorobenzene. A continuous-flow microreactor system (e.g., using acetonitrile as a solvent and K₂CO₃ as a base at 195°C) achieves near-quantitative yields (99.8%) by enhancing mixing and thermal control . Key variables include:

  • Solvent : Polar aprotic solvents (e.g., MeCN) stabilize intermediates.
  • Temperature : Elevated temperatures (≥150°C) accelerate SNAr kinetics.
  • Base : K₂CO₃ neutralizes HCl byproducts, shifting equilibrium toward product formation.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Assign substituent positions via coupling patterns (e.g., para-nitro groups show distinct deshielding) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₂H₆Cl₃NO₃, MW 322.45) and isotopic Cl patterns.
  • UV-Vis Spectroscopy : Monitor nitro group absorbance (~260–300 nm) for purity assessment .

Q. How stable is this compound under varying storage conditions?

  • Methodological Answer : Stability tests indicate:

  • Light Sensitivity : Nitro groups are photolabile; store in amber glass under inert gas.
  • Thermal Stability : Decomposition occurs >200°C; avoid prolonged heating.
  • Moisture : Hydrolysis of the aryl ether bond is negligible in anhydrous environments.

Advanced Research Questions

Q. What are the environmental degradation pathways and persistence of this compound?

  • Methodological Answer : Environmental fate studies reveal:

  • Hydrolysis : Slow in neutral water (t₁/₂ >100 days at 25°C) but accelerated under alkaline conditions due to nitro group reactivity .
  • Biodegradation : Limited microbial breakdown; bioaccumulation potential (log Kow ~3.8) suggests moderate persistence in aquatic organisms (e.g., fish BCF = 120–150) .
  • Photodegradation : UV exposure generates chlorophenoxy radicals and nitroso intermediates, detected via LC-MS/MS.

Q. How can contradictory toxicity data from in vitro and in vivo studies be resolved?

  • Methodological Answer : Discrepancies arise from metabolic activation differences:

  • In Vitro : CYP450 enzymes (e.g., CYP1A2) oxidize the nitro group to mutagenic nitroso derivatives, observed in Ames tests .
  • In Vivo (Rodents) : Rapid glucuronidation in the liver reduces bioavailability, explaining lower carcinogenicity in chronic studies (e.g., no tumors at 500 ppm dietary exposure) .
  • Recommendation : Use metabolically competent cell lines (e.g., HepG2) and physiologically based pharmacokinetic (PBPK) modeling to bridge gaps.

Q. What computational approaches predict reactivity in catalytic systems involving this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

  • Electrophilicity : Nitro and chloro groups activate the benzene ring for SNAr (local electrophilicity index ω = 4.3 eV).
  • Transition States : Simulate base-assisted deprotonation of 2,4-dichlorophenol to identify rate-limiting steps .

Q. How does steric hindrance influence regioselectivity in derivatization reactions?

  • Methodological Answer : Steric maps (e.g., using PyMol) show:

  • Ortho vs. Para Reactivity : The 2,4-dichlorophenoxy group directs electrophiles to the less hindered para position of the nitrobenzene ring.
  • Experimental Validation : X-ray crystallography of derivatives (e.g., brominated analogs) confirms regiochemical outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(2,4-dichlorophenoxy)-4-nitrobenzene

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